molecular formula C23H26N4O B11140360 N-(1-benzylpiperidin-4-yl)-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide

N-(1-benzylpiperidin-4-yl)-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B11140360
M. Wt: 374.5 g/mol
InChI Key: MNEXHVPZYRWWOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The pyrazole ring is then synthesized and attached to the piperidine ring. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies to understand the interactions between small molecules and biological targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound also contains a piperidine ring and a benzyl group, but differs in the functional groups attached to the ring.

    N-(1-benzylpiperidin-4-yl)acetohydrazide: Another similar compound with a piperidine ring and a benzyl group, but with different substituents.

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of functional groups and the presence of both a piperidine and a pyrazole ring. This unique structure may confer specific biological activities and chemical properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-methyl-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C23H26N4O/c1-18-16-24-27(21-10-6-3-7-11-21)22(18)23(28)25-20-12-14-26(15-13-20)17-19-8-4-2-5-9-19/h2-11,16,20H,12-15,17H2,1H3,(H,25,28)

InChI Key

MNEXHVPZYRWWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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